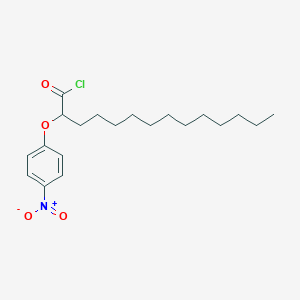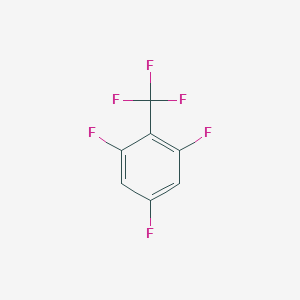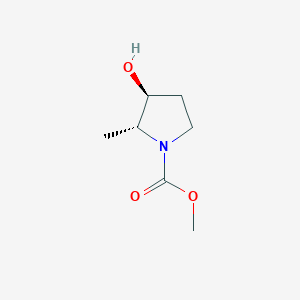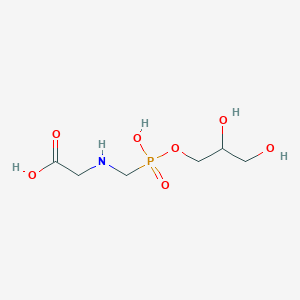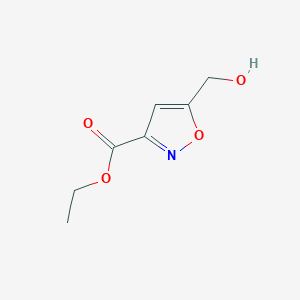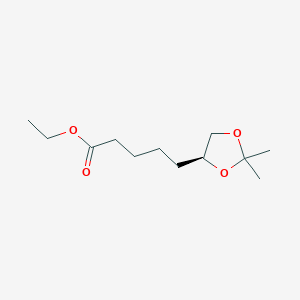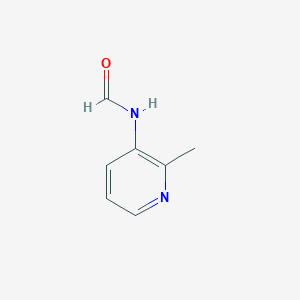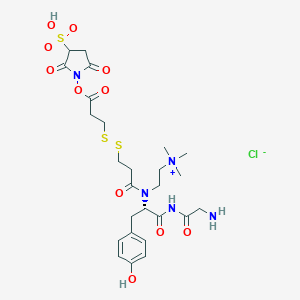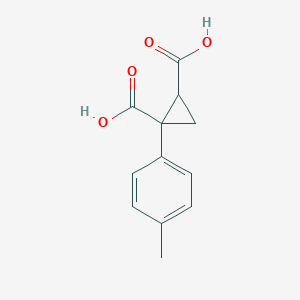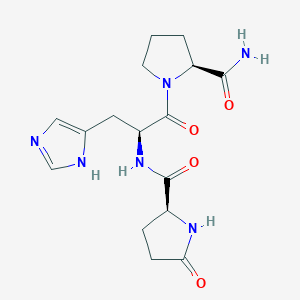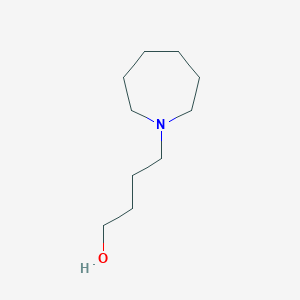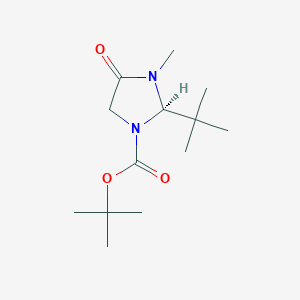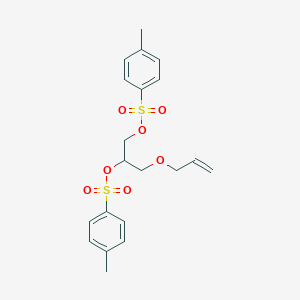
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) is a chemical compound that is commonly known as Bis(4-methylbenzenesulfonate) PEG2000 vinyl ether or BMPS-PEG2000-VE. It is a water-soluble crosslinking agent that is widely used in scientific research applications. This compound has unique properties that make it an ideal candidate for various research purposes.
Mecanismo De Acción
The mechanism of action of BMPS-PEG2000-VE is based on its ability to crosslink polymeric materials. The compound reacts with functional groups, such as hydroxyl and amine groups, on the surface of the polymer to form covalent bonds. This crosslinking process results in the formation of a three-dimensional network that improves the mechanical properties of the material. The crosslinked material can also be used as a drug delivery system, as the drug can be incorporated into the polymer network.
Efectos Bioquímicos Y Fisiológicos
BMPS-PEG2000-VE has been shown to have low toxicity and is biocompatible. Studies have shown that the compound does not cause any significant physiological or biochemical effects in vitro and in vivo. This makes it an ideal candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMPS-PEG2000-VE is its ability to crosslink various polymeric materials. This makes it a versatile compound that can be used in a wide range of applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations of BMPS-PEG2000-VE is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the use of BMPS-PEG2000-VE in scientific research. One potential direction is the use of the compound in the development of new drug delivery systems. The compound can be used to modify the surface of nanoparticles and liposomes to improve their stability and drug release properties. Another potential direction is the use of BMPS-PEG2000-VE in tissue engineering applications. The compound can be used to crosslink various biomaterials to create scaffolds for tissue regeneration. Additionally, the use of BMPS-PEG2000-VE in the development of biosensors and diagnostic tools is also an area of future research.
Métodos De Síntesis
The synthesis of BMPS-PEG2000-VE involves the reaction between 1,2-propanediol, 3-(2-propenyloxy)- and bis(4-methylbenzenesulfonyl) imide. The reaction is carried out in the presence of a base catalyst, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
BMPS-PEG2000-VE is widely used in scientific research applications. It is commonly used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. The compound is also used in the preparation of drug delivery systems, such as liposomes and nanoparticles. BMPS-PEG2000-VE can be used to modify surfaces of various materials, such as glass, silicon, and gold, to improve their biocompatibility and functionality.
Propiedades
Número CAS |
114719-19-6 |
|---|---|
Nombre del producto |
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) |
Fórmula molecular |
C20H24O7S2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)sulfonyloxy-3-prop-2-enoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3 |
Clave InChI |
JMTBSYSSBBSFBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
Sinónimos |
1,2-PROPANEDIOL,3-(2-PROPENYLOXY)-,BIS(4-METHYLBENZENESULFONATE) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



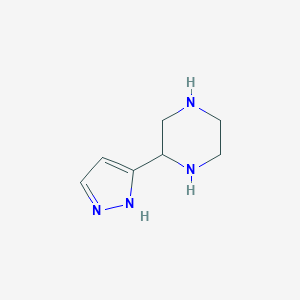
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
